Azido-PEG8-acid is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a discrete polyethylene glycol (PEG) chain of exactly eight ethylene oxide units. This monodisperse structure ensures batch-to-batch consistency and simplifies the characterization of final conjugates, a critical factor in therapeutic and diagnostic development. The azide group enables highly efficient and specific covalent bond formation with alkyne-containing molecules via 'click chemistry,' while the carboxylic acid allows for standard coupling to primary amines. The hydrophilic PEG8 spacer enhances the aqueous solubility of conjugated molecules, such as hydrophobic drugs, and provides a defined spatial separation of 28 atoms between conjugated partners.
Substituting Azido-PEG8-acid with alternatives like polydisperse (poly-PEG) mixtures, or even monodisperse PEGs of different lengths (e.g., PEG4, PEG12), is a high-risk procurement decision. Polydisperse PEGs introduce significant heterogeneity, resulting in conjugates with a range of molecular weights that are difficult to purify and characterize, leading to poor batch-to-batch reproducibility and unpredictable pharmacokinetics. Altering the discrete PEG length, even by a few units, can critically impact the final product's performance by changing steric hindrance, solubility, and the spatial distance required for optimal biological interactions, such as in PROTACs or antibody-drug conjugates (ADCs). Therefore, for applications requiring high precision and reproducibility, this specific, monodisperse PEG8 linker is not directly interchangeable with crude mixtures or other discrete-length analogs.
The primary procurement driver for a monodisperse linker like Azido-PEG8-acid is the guarantee of a homogeneous final product. Unlike polydisperse PEG mixtures which produce a broad distribution of molecular weights, monodisperse PEGs have a Polydispersity Index (PDI) of exactly 1.0. This results in a single, sharp peak in mass spectrometry analysis of the final conjugate, whereas a polydisperse PEG linker yields a complex series of peaks, complicating purification and regulatory approval. This analytical simplicity and product uniformity are critical for reproducible manufacturing and predictable in-vivo behavior.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (by definition of monodisperse) |
| Comparator Or Baseline | Polydisperse PEGs: >1.0 |
| Quantified Difference | N/A (Categorical difference in molecular composition) |
| Conditions | Standard characterization of PEG reagents via Mass Spectrometry or Gel Permeation Chromatography. |
Using a monodisperse linker is essential for achieving the batch-to-batch consistency and analytical clarity required for therapeutic and diagnostic development.
The specific length of the PEG linker is a critical parameter for optimizing the in vivo performance of antibody-drug conjugates (ADCs). A systematic study in a xenograft mouse model compared ADCs with PEG linkers of 2, 4, 8, 12, and 24 units. The results showed a distinct performance threshold, where ADCs with PEG8, PEG12, and PEG24 linkers provided a 75-85% reduction in tumor weight. In contrast, shorter linkers (PEG2 and PEG4) were significantly less effective, causing only a 35-45% tumor weight reduction. This demonstrates that the PEG8 length achieves the optimal balance of tumor exposure and efficacy, a benefit not realized with shorter, common substitutes.
| Evidence Dimension | Tumor Weight Reduction (%) |
| Target Compound Data | ADC with PEG8 linker: 75-85% |
| Comparator Or Baseline | ADCs with PEG2 and PEG4 linkers: 35-45% |
| Quantified Difference | Approx. 2x greater tumor weight reduction compared to shorter linkers |
| Conditions | L540cy tumor cell xenograft model in SCID mice, comparing anti-CD30-MMAE ADCs with varying PEG linker lengths. |
Selecting the PEG8 length can directly translate to a significant improvement in therapeutic efficacy compared to shorter, and potentially less expensive, PEG linkers.
The azide handle of Azido-PEG8-acid offers superior reaction control compared to amine-reactive linkers (e.g., Amine-PEG8-Acid activated as an NHS ester). Azide-alkyne click chemistry is bioorthogonal, meaning it proceeds with high efficiency and minimal side reactions in complex biological mixtures. In contrast, NHS esters react with any accessible primary amine, such as the numerous lysine residues on an antibody, leading to a heterogeneous mixture of products with varying conjugation sites and numbers. One study directly comparing site-specific chemo-enzymatic conjugation (which uses click chemistry) to non-specific NHS ester chemistry on the antibody cetuximab found that the site-specific method resulted in a 2.3-fold increase in the number of bound antibodies per cell, indicating better preservation of the antibody's binding affinity.
| Evidence Dimension | Bound Antibodies per Cell (Relative) |
| Target Compound Data | Site-specific click chemistry approach: 2.3-fold higher binding |
| Comparator Or Baseline | Non-specific NHS ester chemistry: Baseline (1-fold) |
| Quantified Difference | +130% improvement in binding efficiency |
| Conditions | Comparison of site-specific (via TGase and click chemistry) vs. non-specific (amine-NHS ester) conjugation of a fluorophore to cetuximab antibody, evaluated by flow cytometry on cancer cells. |
For applications requiring high specificity and preservation of protein function, the azide group provides a more controlled and efficient conjugation process than less specific amine-reactive methods.
The defined, monodisperse structure of Azido-PEG8-acid is critical for producing homogeneous ADCs with a precise drug-to-antibody ratio (DAR). The evidence showing that the PEG8 length specifically enhances in-vivo antitumor efficacy makes it a rational choice over shorter or longer PEG analogs for maximizing therapeutic potential.
In PROTAC development, the linker length is a critical parameter that dictates the formation of a productive ternary complex. The discrete 28-atom length of the PEG8 spacer allows for systematic optimization of this distance. Using a monodisperse linker is essential, as polydispersity would make it impossible to determine the optimal spacing for efficient protein degradation.
The hydrophilic PEG8 chain effectively increases the aqueous solubility of conjugated hydrophobic small molecules or peptides, which can prevent aggregation and improve formulation properties. This is particularly valuable in ADC construction where hydrophobic drugs can cause the conjugate to become unstable.
The combination of bioorthogonal click chemistry and a defined spacer length makes this compound well-suited for attaching diagnostic labels (e.g., fluorophores) to biologics. The azide's high specificity preserves the protein's biological function, such as antibody binding, which is often compromised by less specific amine-reactive methods.